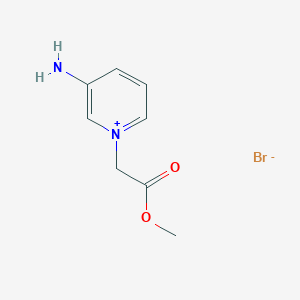
2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.36 g/mol . It is characterized by the presence of four methoxy groups and two methyl groups attached to a biphenyl core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl typically involves the methylation of 2,2’,6,6’-tetramethoxy-1,1’-biphenyl. One common method includes the use of methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination; HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Applications De Recherche Scientifique
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The biphenyl core provides a rigid framework that can interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,6,6’-Tetramethoxy-1,1’-biphenyl: Lacks the methyl groups present in 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl.
4,4’,6,6’-Tetramethoxy-3,3’-dimethyl-1,1’-biphenyl-2,2’-diol: Contains additional hydroxyl groups.
2,2’,6,6’-Tetramethyl-4,4’-biphenol: Contains methyl groups instead of methoxy groups.
Uniqueness
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C18H22O4 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-(2,6-dimethoxy-4-methylphenyl)-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C18H22O4/c1-11-7-13(19-3)17(14(8-11)20-4)18-15(21-5)9-12(2)10-16(18)22-6/h7-10H,1-6H3 |
Clé InChI |
HCEQCYGZZNDGID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















